4,5,6,7-tetrahydro-2H-indazol-3-amine
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Overview
Description
4,5,6,7-Tetrahydro-2H-indazol-3-amine is a heterocyclic compound with the molecular formula C7H11N3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring, making it a valuable scaffold in drug design and development .
Mechanism of Action
Target of Action
Indazole derivatives, a family to which this compound belongs, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . This suggests that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that the compound likely interacts with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with indazole derivatives, it is likely that the compound impacts multiple pathways, potentially including those involved in inflammation, microbial growth, hiv replication, cancer cell proliferation, glucose metabolism, protozoal infection, blood pressure regulation, and more .
Result of Action
Based on the known activities of similar indazole derivatives, it can be inferred that the compound may exert a variety of effects at the molecular and cellular levels, potentially including modulation of protein function, alteration of cellular signaling pathways, inhibition of microbial growth, suppression of inflammatory responses, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-2H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reductive cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring system . Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are also employed to facilitate the formation of the indazole core .
Industrial Production Methods: Industrial production of this compound often utilizes scalable synthetic routes that ensure high yields and purity. Methods such as the Cu(OAc)2-catalyzed synthesis in DMSO under an oxygen atmosphere have been optimized for large-scale production . These methods are designed to minimize byproducts and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,5,6,7-Tetrahydro-2H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
4,5,6,7-Tetrahydro-2H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1H-Indazole: Another member of the indazole family, known for its stability and biological activity.
2H-Indazole: Similar in structure but differs in tautomeric form, affecting its reactivity and applications.
Uniqueness: 4,5,6,7-Tetrahydro-2H-indazol-3-amine is unique due to its specific substitution pattern and the presence of an amine group at the 3-position. This structural feature enhances its reactivity and potential for functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
41832-27-3 |
---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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